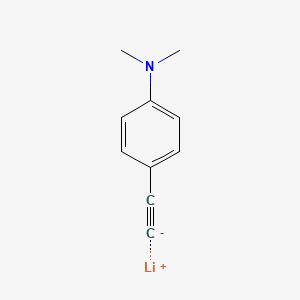
lithium;4-ethynyl-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4-ethynyl-N,N-dimethylaniline, also known as 4-ethynyl-N,N-dimethylaniline, is an organic compound with the molecular formula C10H11N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and an ethynyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
4-Ethynyl-N,N-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . This method involves the removal of the hydroxyl group and the formation of the ethynyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
4-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira–Hagihara coupling reactions with halogenated compounds, such as 3-iodopyridine, to form N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Addition Reactions: The ethynyl group can react with copper (II) acetate to form copper (I) arylacetylide.
Complex Formation: It can react with dibromo magnesium porphyrin to form [5,15-bis[(4-dimethylamino)phenyl]ethynyl]-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium (II).
Applications De Recherche Scientifique
4-Ethynyl-N,N-dimethylaniline is used in various scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds, although specific biological applications are less documented.
Mécanisme D'action
The mechanism of action of 4-ethynyl-N,N-dimethylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the dimethylamino group. These functional groups allow it to form bonds with other molecules, facilitating the synthesis of complex compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparaison Avec Des Composés Similaires
4-Ethynyl-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-Ethynylanisole: Similar structure but with a methoxy group instead of a dimethylamino group.
4-Ethynyltoluene: Similar structure but with a methyl group instead of a dimethylamino group.
1-Ethynyl-4-nitrobenzene: Similar structure but with a nitro group instead of a dimethylamino group.
These compounds share the ethynyl group but differ in their substituents on the benzene ring, which affects their reactivity and applications.
Propriétés
Numéro CAS |
66363-40-4 |
|---|---|
Formule moléculaire |
C10H10LiN |
Poids moléculaire |
151.2 g/mol |
Nom IUPAC |
lithium;4-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H10N.Li/c1-4-9-5-7-10(8-6-9)11(2)3;/h5-8H,2-3H3;/q-1;+1 |
Clé InChI |
FTQOGQHLJNHNOH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN(C)C1=CC=C(C=C1)C#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















